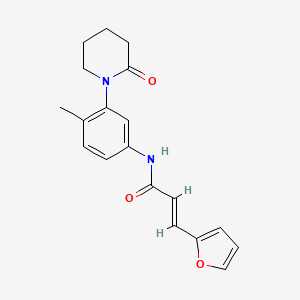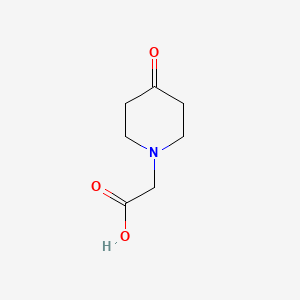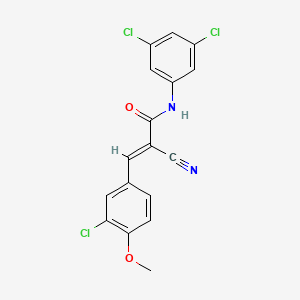![molecular formula C20H20N2O3S B2376732 8-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one CAS No. 898419-77-7](/img/structure/B2376732.png)
8-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 8-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one is a synthetic organic molecule. It combines multiple heterocyclic structures, including quinoline and pyrroloquinoline, making it quite unique in its class. The addition of the sulfonyl group indicates potential reactivity and functionality in various chemical environments. This compound might find applications in medicinal chemistry, owing to its structural complexity and functional diversity.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Route 1: The synthesis begins with the preparation of 3,4-dihydroquinoline, which is then reacted with a sulfonyl chloride derivative under basic conditions to introduce the sulfonyl group. This intermediate is further cyclized with an appropriate pyrrole derivative using acidic or basic catalysts to form the dihydropyrroloquinoline ring system.
Route 2: An alternative method involves the simultaneous formation of both ring systems. A precursor containing both quinoline and pyrrole units is treated with a sulfonylating agent in the presence of a strong acid or base, allowing for the formation of the desired sulfonylated product.
Industrial Production Methods:
In industrial settings, these reactions are typically scaled up using continuous flow reactors to maintain optimal reaction conditions and ensure high yields. Automated synthesis platforms may also be employed to facilitate the multiple steps involved, ensuring reproducibility and efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, especially at the dihydroquinoline moiety, which can be oxidized to form quinoline derivatives.
Reduction: The presence of a sulfonyl group allows for selective reductions, which could potentially convert the sulfonyl group into a sulfide or sulfoxide under specific conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate, chromium trioxide, or other oxidative agents are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are typical.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in substitution reactions, often under basic conditions.
Major Products:
Oxidation: Quinoline derivatives.
Reduction: Sulfide or sulfoxide derivatives.
Substitution: Varied substituted sulfonyl derivatives depending on the nucleophile used.
Scientific Research Applications
This compound’s structural complexity allows it to be explored in multiple scientific domains:
Chemistry: Used as a precursor for synthesizing other complex organic molecules and as a functional group in various chemical transformations.
Biology: Its potential bioactivity can be explored in drug discovery and development, targeting enzymes or receptors.
Medicine: It may serve as a lead compound in developing new therapeutic agents, especially those targeting diseases related to its mechanism of action.
Mechanism of Action
The compound’s mechanism of action involves its interaction with molecular targets such as enzymes or receptors. Its quinoline and pyrroloquinoline structures allow it to fit into specific binding sites, potentially inhibiting or activating biological pathways. The sulfonyl group can participate in hydrogen bonding or ionic interactions, stabilizing the compound within its target.
Comparison with Similar Compounds
Similar compounds include:
1,2,3,4-Tetrahydroquinoline derivatives: These compounds share the quinoline structure but lack the pyrroloquinoline ring.
Sulfonylated quinolines: Compounds with sulfonyl groups attached to quinoline structures.
Pyrroloquinoline derivatives: Similar in having the pyrroloquinoline ring but without the sulfonyl group.
Properties
IUPAC Name |
6-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-11-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3S/c23-19-8-7-15-12-17(13-16-9-11-21(19)20(15)16)26(24,25)22-10-3-5-14-4-1-2-6-18(14)22/h1-2,4,6,12-13H,3,5,7-11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPOZDJAIJPSIKK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)S(=O)(=O)C3=CC4=C5C(=C3)CCN5C(=O)CC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![ethyl 4-(3-methyl-7-{2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl}-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperazine-1-carboxylate](/img/structure/B2376649.png)

![N-(2-chloroethyl)-1-(4-fluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2376654.png)
![1-(2-(2-(2-Fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3-(thiophen-2-yl)urea](/img/structure/B2376655.png)
![(5E)-5-{[4-(pyrazin-2-yloxy)phenyl]methylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B2376658.png)

![1-Methyl-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]pyrazole-4-sulfonamide](/img/structure/B2376660.png)

![4-cyano-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)benzamide](/img/structure/B2376664.png)
![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)thiophene-2-carboxamide](/img/structure/B2376666.png)

![N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2376668.png)


